(R)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound that features a boron-containing dioxaborolane ring and an indane amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves the coupling of an indane derivative with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the indane and the boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in cross-coupling reactions and other synthetic transformations.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active molecules. Its amine functionality can be exploited in the design of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential. The ability to modify its structure allows for the development of new drugs with specific biological activities.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique structure provides opportunities for the development of novel materials with desirable properties.
Mechanism of Action
The mechanism by which ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. In chemical reactions, the boron atom in the dioxaborolane ring can act as a Lewis acid, facilitating various transformations. In biological systems, the amine group may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
- ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-thiol
Uniqueness
The uniqueness of ®-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine lies in its combination of a boron-containing dioxaborolane ring and an indane amine structure
Biological Activity
The compound (R)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H25BClNO2
- Molecular Weight : 249.59 g/mol
- CAS Number : 1243174-57-3
Structure
The structure of the compound features a dioxaborolane moiety, which is known for its role in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The presence of the amine group contributes to its biological activity by potentially interacting with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems.
- Enzyme Inhibition : Research indicates that compounds containing boron can inhibit certain enzymes involved in cancer progression. For instance, boronates have been studied for their ability to inhibit the activity of histone methyltransferases (HMTs), which are implicated in various cancers .
- Cell Proliferation : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, it has shown potential in reducing the viability of leukemia cells through mechanisms that involve apoptosis .
Therapeutic Potential
Given its structural features and preliminary findings, this compound could serve as a lead compound for developing new anticancer agents. Its ability to modulate enzyme activity suggests it may be effective in targeting specific pathways involved in tumor growth and metastasis.
Table 1: Summary of Biological Studies on this compound
Notable Research Outcomes
- Cytotoxicity Against AML Cells : A study demonstrated that this compound exhibited an IC50 value of approximately 5 µM against human acute myeloid leukemia (AML) cells. The mechanism was linked to the inhibition of specific histone methyltransferases that play a role in gene expression related to cell survival .
- Potential as a Therapeutic Agent : The compound's unique structure allows it to interact with multiple biological targets. Its efficacy in reducing cancer cell viability positions it as a promising candidate for further development into therapeutic agents targeting malignancies associated with dysregulated HMT activity .
Properties
Molecular Formula |
C15H22BNO2 |
---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(1R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7,13H,8-9,17H2,1-4H3/t13-/m1/s1 |
InChI Key |
XOGOZVCWURFEHX-CYBMUJFWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@H](C3=CC=C2)N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)N |
Origin of Product |
United States |
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